(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Fluorination: Introduction of fluorine atoms onto the indane ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reduction: Reduction of the indanone intermediate to the corresponding indanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: Conversion of the indanol to the amine via reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and reduction steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
5,6-Difluoro-2,3-dihydro-1H-inden-1-ol: The corresponding alcohol derivative.
5,6-Difluoro-2,3-dihydro-1H-inden-1-one: The ketone intermediate used in the synthesis of the amine.
Uniqueness
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of fluorine atoms, which confer specific chemical and biological properties. Its enantiomeric purity and fluorination make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNJMGXPIYWEI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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